molecular formula C6H12O5 B1251105 Desoxy-inosit

Desoxy-inosit

Cat. No. B1251105
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-VSOAQEOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxy-inosit is a natural product found in Endopappus macrocarpus and Viscum album with data available.

Scientific Research Applications

Radiation Effects on Cyclitols

Research by Bancher et al. (1975) explored the effects of gamma-irradiation on cyclitols, including myo-inosite. They found that irradiating myo-inosite leads to the formation of a desoxy derivative, scyllo-quercite, under specific conditions. This study highlights a potential pathway for the synthesis of desoxy derivatives through irradiation techniques (Bancher et al., 1975).

Role in Nucleoside Structure

Levene and Tipson (1935) investigated the structure of thymidine, a 2-desoxy-ribose nucleoside, focusing on its ring structure. This research contributes to our understanding of the structural properties of nucleosides and their desoxy variants (Levene & Tipson, 1935).

Antioxidant Activities in Herbal Medicine

Silinsin and Bursal (2018) studied the antioxidant activities of Inula graveolens, identifying the presence of phenolic compounds, including desoxy variants. This research indicates the potential therapeutic applications of desoxy-inosit in herbal medicine and antioxidant formulations (Silinsin & Bursal, 2018).

Electrochemistry and Mass Spectrometry

Li, Dewald, and Chen (2009) described the online coupling of electrochemistry with mass spectrometry, which could potentially be applied to the study of biological molecules like desoxy-inosit. This technique could aid in understanding the redox reactions of such molecules (Li, Dewald, & Chen, 2009).

Nucleoside Transformations

Mengel and Muhs (1977) examined the transformation of inosine into desoxyinosine, contributing to the understanding of nucleoside modifications and their potential applications in molecular biology and pharmacology (Mengel & Muhs, 1977).

Applications in Polymer Science

Carriazo et al. (2012) and Roda et al. (2019) discussed the use of deep eutectic solvents in polymer synthesis, where desoxy-inosit derivatives could potentially play a role. These studies highlight the growing importance of such compounds in the development of new materials and green technologies (Carriazo et al., 2012); (Roda et al., 2019).

DNA and RNA Research

Webb and Dumasia (1968) investigated the influence of myo-inositol on DNA structural changes, which could potentially extend to desoxy-inosit and its derivatives. This research is significant for understanding the genetic and cellular impacts of such compounds (Webb & Dumasia, 1968).

properties

Product Name

Desoxy-inosit

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1

InChI Key

IMPKVMRTXBRHRB-VSOAQEOCSA-N

Isomeric SMILES

C1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O

synonyms

(+)-allo-quercitol
allo-quercitol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxy-inosit
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Desoxy-inosit
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Desoxy-inosit
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Desoxy-inosit
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Desoxy-inosit
Reactant of Route 6
Desoxy-inosit

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